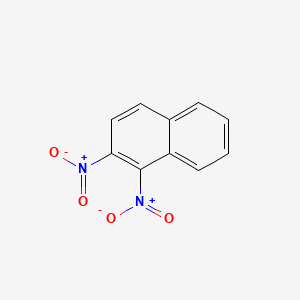

1,2-Dinitronaphthalene

Vue d'ensemble

Description

1,2-Dinitronaphthalene is an organic compound derived from naphthalene, characterized by the presence of two nitro groups (-NO2) attached to the naphthalene ring. This compound exists in several isomeric forms, including 1,3-dinitronaphthalene, 1,5-dinitronaphthalene, 1,4-dinitronaphthalene, and 1,8-dinitronaphthalene. This compound compounds are significant in various industrial applications, particularly in the production of dyes, explosives, and polyurethane intermediates .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,2-Dinitronaphthalene can be synthesized through the nitration of naphthalene or 1-nitronaphthalene. The nitration process typically involves the use of nitric acid and sulfuric acid as nitrating agents. For instance, the nitration of 1-nitronaphthalene with nitrogen dioxide (NO2) under mild conditions has been shown to produce dinitronaphthalene with high selectivity . Catalysts such as nickel acetate tetrahydrate (Ni(CH3COO)2·4H2O) can enhance the conversion rates and selectivity of the desired isomers .

Industrial Production Methods: In industrial settings, the production of dinitronaphthalene often involves the use of mixed acid nitration, where naphthalene is treated with a mixture of nitric acid and sulfuric acid. This method, while effective, generates significant amounts of corrosive waste acids and byproducts. Alternative methods, such as the use of solid acid catalysts and environmentally benign solvents, are being explored to improve the efficiency and sustainability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 1,2-Dinitronaphthalene undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.

Substitution: The nitro groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Oxidation: this compound can be oxidized to form corresponding nitro derivatives.

Common Reagents and Conditions:

Reduction: Hydrogen gas (H2) with a palladium catalyst.

Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).

Major Products:

Reduction: Aminonaphthalene derivatives.

Substitution: Substituted naphthalene derivatives.

Oxidation: Nitro derivatives of naphthalene.

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis

1,2-DNN is primarily utilized as an intermediate in the synthesis of various organic compounds, including dyes and pigments. It serves as a precursor for aminonaphthalene derivatives and substituted naphthalene derivatives through reduction and substitution reactions, respectively.

Nitration Reactions

The compound can be synthesized through nitration processes involving 1-nitronaphthalene. Recent studies have demonstrated the use of catalysts like HY zeolite to enhance selectivity in producing valuable dinitronaphthalene compounds. This method achieved a total selectivity of up to 87.6% for various dinitronaphthalene isomers, showcasing its efficiency in generating desired products under mild conditions .

Biological Applications

Genotoxicity Studies

Research has indicated that 1,2-DNN exhibits genotoxic properties, making it a subject of interest in toxicological studies. Investigations into its interactions with biological molecules have revealed potential mutagenic effects, raising concerns about its environmental impact and health risks associated with exposure .

Pharmaceutical Development

The compound's unique structure allows it to be explored as a precursor for pharmaceutical compounds. Its derivatives are being investigated for their potential therapeutic applications, particularly in drug development targeting nitrogen-containing heterocycles .

Industrial Applications

Production of Polyurethane Intermediates

In industrial settings, 1,2-DNN is utilized in the production of polyurethane intermediates. Its chemical properties facilitate the synthesis of materials with desirable mechanical and thermal characteristics, making it valuable in manufacturing processes.

Explosives Manufacturing

Due to its energetic properties, 1,2-DNN finds application in the explosives industry. Its derivatives can be used to create compounds with specific detonation characteristics, contributing to the formulation of safer and more effective explosives .

Environmental Impact

Toxicity and Persistence

1,2-DNN has been identified as a toxic compound with persistence in the environment. Studies focus on its degradation pathways and bioaccumulation potential to assess its impact on ecosystems. Understanding these factors is crucial for developing strategies to mitigate its environmental risks .

Data Tables

| Application Area | Details |

|---|---|

| Chemical Synthesis | Intermediate for dyes/pigments; precursor for aminonaphthalene derivatives |

| Biological Studies | Investigated for genotoxicity; potential pharmaceutical applications |

| Industrial Use | Production of polyurethane intermediates; explosives manufacturing |

| Environmental Concerns | Toxicity studies; persistence and bioaccumulation assessments |

Case Studies

-

Study on Nitration Efficiency

- Objective: To enhance the selectivity of dinitronaphthalene synthesis.

- Method: Utilization of HY zeolite as a catalyst.

- Results: Achieved 87.6% selectivity for dinitronaphthalene isomers under mild conditions.

- Conclusion: The method provides an eco-friendly alternative for synthesizing valuable dinitronaphthalene compounds .

- Genotoxicity Assessment

Mécanisme D'action

The mechanism of action of dinitronaphthalene involves its interaction with molecular targets through its nitro groups. These interactions can lead to various chemical transformations, such as reduction to amino groups or substitution reactions. The pathways involved in these reactions are influenced by the presence of catalysts and reaction conditions. For example, the reduction of dinitronaphthalene to aminonaphthalene involves the transfer of electrons to the nitro groups, facilitated by a catalyst .

Comparaison Avec Des Composés Similaires

1,2-Dinitronaphthalene can be compared with other nitroaromatic compounds, such as:

Nitrobenzene: A simpler nitroaromatic compound with one nitro group attached to a benzene ring.

Trinitrotoluene (TNT): A more complex nitroaromatic compound with three nitro groups attached to a toluene ring.

Dinitrotoluene: Similar to dinitronaphthalene but with a toluene ring instead of a naphthalene ring.

Uniqueness: this compound is unique due to its multiple isomeric forms, each with distinct chemical properties and applications. Its ability to undergo various chemical reactions and its significance in industrial applications make it a valuable compound in both research and industry .

Activité Biologique

1,2-Dinitronaphthalene (DNT) is a polycyclic aromatic compound characterized by the presence of two nitro groups (-NO2) at the 1 and 2 positions of the naphthalene ring. This compound is notable for its genotoxic properties , which have significant implications for environmental health and toxicology. Understanding its biological activity is crucial for assessing its impact on human health and ecosystems.

- Molecular Formula : C10H6N2O4

- Appearance : Yellowish solid, insoluble in water but soluble in organic solvents.

Biological Activity

This compound exhibits several biological activities, primarily linked to its genotoxicity and mutagenicity . Research indicates that exposure to DNT can lead to various health risks, including:

- Mutagenic Effects : Studies have shown that DNT can induce mutations in bacterial and mammalian cells, raising concerns about its potential carcinogenicity.

- Toxicity Symptoms : Acute exposure may result in irritation of mucous membranes, skin, central nervous system depression, and damage to liver and kidneys.

- Environmental Persistence : DNT is persistent in the environment and can bioaccumulate in organisms, leading to long-term ecological impacts.

The biological activity of DNT is primarily attributed to its ability to form reactive intermediates that interact with cellular macromolecules. The nitro groups can undergo reduction to form nitroso compounds, which are known to be potent mutagens. The following mechanisms have been proposed:

- DNA Interaction : DNT can form adducts with DNA, leading to strand breaks and mutations.

- Oxidative Stress : The metabolism of DNT may generate reactive oxygen species (ROS), contributing to cellular damage.

1. Genotoxicity Assessment

A study assessed the genotoxic effects of DNT using the Ames test, which evaluates mutagenicity in bacteria. Results indicated a significant increase in revertant colonies when exposed to varying concentrations of DNT, confirming its mutagenic potential.

2. Environmental Impact Study

Research focused on the degradation pathways of DNT in aquatic environments revealed that it undergoes microbial degradation but at a slow rate. This persistence poses risks to aquatic organisms, particularly fish and invertebrates .

Comparative Analysis with Related Compounds

The biological activity of DNT can be compared with other dinitronaphthalenes:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1,3-Dinitronaphthalene | Nitro groups at positions 1 and 3 | Different reactivity pattern compared to 1,2-isomer |

| 1,4-Dinitronaphthalene | Nitro groups at positions 1 and 4 | Used in dye production; less toxic than 1,2-isomer |

| 1,5-Dinitronaphthalene | Nitro groups at positions 1 and 5 | Intermediate for producing naphthalene diisocyanate |

| 2,6-Dinitronaphthalene | Nitro groups at positions 2 and 6 | Less common; unique reactivity due to sterics |

The unique positioning of nitro groups in DNT influences both its chemical reactivity and biological activity compared to its structural analogs.

Propriétés

IUPAC Name |

1,2-dinitronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O4/c13-11(14)9-6-5-7-3-1-2-4-8(7)10(9)12(15)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNKFCDGEFCOQOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50947815 | |

| Record name | 1,2-Dinitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50947815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24934-47-2, 27478-34-8 | |

| Record name | 1,2-Dinitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50947815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dinitronaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.